molecular formula C17H22BrNO2 B3434212 6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-ethanol CAS No. 849630-44-0

6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-ethanol

Cat. No.: B3434212
CAS No.: 849630-44-0
M. Wt: 352.3 g/mol
InChI Key: FEDANGZXMSYBKD-UHFFFAOYSA-N
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Description

6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-ethanol is a complex organic compound with a unique structure that includes a bromine atom, diethyl groups, and a tetrahydropyranoindole core. This compound is known for its nonsteroidal anti-inflammatory properties and its ability to inhibit NF-κB activity, which results in the inhibition of osteoclast formation and multiple myeloma cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-ethanol typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-ethanol involves the inhibition of NF-κB activity. NF-κB is a transcription factor that plays a key role in regulating the immune response, inflammation, and cell proliferation. By inhibiting NF-κB, this compound reduces the formation and activity of osteoclasts, which are cells responsible for bone resorption. This inhibition also affects the growth of multiple myeloma cells, making it a potential therapeutic agent for treating bone-related diseases and cancers .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(6-bromo-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2/c1-3-11-9-12(18)10-14-13-5-8-21-17(4-2,6-7-20)16(13)19-15(11)14/h9-10,19-20H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDANGZXMSYBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C3=C(N2)C(OCC3)(CC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849630-44-0
Record name SDX 308
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849630440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{6-bromo-1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (6-bromo-1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)-acetic acid ethyl ester (5.2 g, 13.2 mmol) in tetrahydrofuran at room temperature under nitrogen was dropped a 2.0 M solution of lithium borohydride in tetrahydrofuran. The reaction mixture was heated at 90° C. (oil bath) for 5 hours. After cooling to room temperature, it was quenched with 5% hydrochloric acid solution until the excess lithium borohydride was destroyed. Water was added and the mixture extracted with ethyl acetate. Extracts were dried over magnesium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 50% ethyl acetate/hexane) to give the title compound (3.80 g, 82% yield). 1H NMR (CDCl3) δ 8.07 (s, 1H), 7.64 (d, 1H), 7.26 (d, 1H), 4.17 (m, 2H), 3.86 (m, 2H), 2.94 (m, 3H), 2.87 (dt, 1H), 2.76 (t, br, 1H), 2.36 (m, 1H), 2.24 (m, 1H), 2.13 (m, 2H), 1.49 (t, 3H), 1.08 (t, 3H). ES-MS (m/z) 352 [M+1]+, 350 [M−1]−.
Name
(6-bromo-1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)-acetic acid ethyl ester
Quantity
5.2 g
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Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-ethanol
Reactant of Route 2
6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-ethanol
Reactant of Route 3
6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-ethanol
Reactant of Route 4
6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-ethanol
Reactant of Route 5
6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-ethanol
Reactant of Route 6
6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-ethanol

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